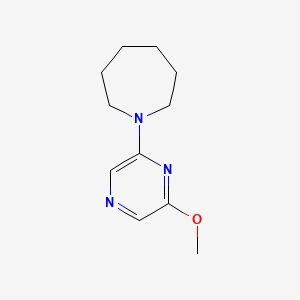![molecular formula C16H15FN2 B12265523 Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- CAS No. 1016805-94-9](/img/structure/B12265523.png)
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a fluorine atom and a complex amino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 3-fluoro-4-nitrobenzonitrile, is reacted with a methyl(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, aiding in its cellular uptake. The amino group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the complex amino group.
Benzonitrile, 3-fluoro-4-[(phenylmethyl)thio]-: Contains a thioether group instead of the amino group.
Benzonitrile, 3-methyl-: Lacks the fluorine and amino groups.
Uniqueness
Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- is unique due to the presence of both the fluorine atom and the complex amino group. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1016805-94-9 |
|---|---|
Fórmula molecular |
C16H15FN2 |
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
4-[[benzyl(methyl)amino]methyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C16H15FN2/c1-19(11-13-5-3-2-4-6-13)12-15-8-7-14(10-18)9-16(15)17/h2-9H,11-12H2,1H3 |
Clave InChI |
WEBMWMVFFCUXOU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12265454.png)
![3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12265456.png)
![5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12265458.png)
![N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12265468.png)
![4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265474.png)
![4-(6-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265477.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B12265478.png)
![3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B12265485.png)
![2-[(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12265491.png)
![1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12265499.png)
![4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265500.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine](/img/structure/B12265505.png)
![N,N-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12265518.png)
